molecular formula C23H35NO4Sn B010757 N-Succinimidyl 4-(tri-n-butylstannyl)benzoate CAS No. 107759-58-0

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate

Cat. No.: B010757
CAS No.: 107759-58-0
M. Wt: 508.2 g/mol
InChI Key: LOYKOFHWTNBVBE-UHFFFAOYSA-N
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Description

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate is an organotin compound widely used in organic synthesis and radiopharmaceutical chemistry. It is known for its role as a precursor in the synthesis of radioiodinated compounds, which are valuable in various scientific and medical applications.

Mechanism of Action

Target of Action

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate, also known as N-SUCCINIMIDYL-4-(TRIBUTYLSTANNYL)BENZOATE, is primarily used as a reactant in the synthesis of urea-based GCPII inhibitors . The primary target of this compound is the Glutamate Carboxypeptidase II (GCPII) enzyme.

Mode of Action

The compound interacts with its target, the GCPII enzyme, by binding to it and inhibiting its function. This interaction results in the inhibition of the enzyme’s activity, thereby affecting the biochemical pathways that the enzyme is involved in .

Biochemical Pathways

The inhibition of the GCPII enzyme affects the biochemical pathways involving the metabolism of glutamate, an important neurotransmitter in the brain. By inhibiting the function of the GCPII enzyme, the compound can potentially alter the levels of glutamate in the brain, which can have downstream effects on neurological function .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be crucial in determining its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of the GCPII enzyme. This can result in altered levels of glutamate in the brain, potentially affecting neurological function .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of urea-based GCPII inhibitors , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process.

Cellular Effects

As a reactant in the synthesis of urea-based GCPII inhibitors , it may influence cell function by contributing to the production of these inhibitors.

Molecular Mechanism

It is used as a reactant in the synthesis of urea-based GCPII inhibitors , suggesting that it may interact with biomolecules at the molecular level during this process.

Metabolic Pathways

As a reactant in the synthesis of urea-based GCPII inhibitors , it may be involved in the metabolic pathways related to these inhibitors.

Subcellular Localization

As a reactant in the synthesis of urea-based GCPII inhibitors , it may be localized to the compartments or organelles where this synthesis occurs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate typically involves the reaction of 4-(tri-n-butylstannyl)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: It is commonly used in radioiodination reactions where the tri-n-butylstannyl group is replaced by a radioactive iodine isotope.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different organotin derivatives.

Common Reagents and Conditions

    Radioiodination: The reaction typically involves the use of an oxidizing agent such as tert-butylhydroperoxide in the presence of a radioactive iodine isotope.

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides, which facilitate the conversion of the tri-n-butylstannyl group to other functional groups.

Major Products Formed

    Radioiodinated Compounds: These are the primary products formed during radioiodination reactions, which are used in various diagnostic and therapeutic applications.

    Oxidized Organotin Derivatives: These products result from oxidation reactions and can be further utilized in different chemical processes.

Scientific Research Applications

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organotin compounds and radioiodinated molecules.

    Biology: The compound is employed in the labeling of biomolecules, such as proteins and peptides, for imaging and tracking studies.

    Medicine: Radioiodinated derivatives of this compound are used in diagnostic imaging techniques, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

    Industry: It finds applications in the production of radiopharmaceuticals and other specialized chemicals

Comparison with Similar Compounds

Similar Compounds

    N-Succinimidyl 3-(tri-n-butylstannyl)benzoate: Similar in structure but with the stannyl group positioned differently on the benzene ring.

    N-Succinimidyl 3-iodobenzoate: A radioiodinated derivative used for similar applications.

    Bolton-Hunter Reagent: Another labeling reagent used for conjugation with biomolecules.

Uniqueness

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate is unique due to its specific positioning of the tri-n-butylstannyl group, which provides distinct reactivity and labeling efficiency. This makes it particularly valuable in the synthesis of radioiodinated compounds for medical imaging and therapeutic applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-tributylstannylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h2-5H,6-7H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYKOFHWTNBVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148234
Record name N-Succinimidyl 4-(tri-n-butylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107759-58-0
Record name N-Succinimidyl 4-(tri-n-butylstannyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107759580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl 4-(tri-n-butylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.29 g (1.84 mmol) of tri-n-butylstannyl 4-(tri-n-butylstannyl)benzoate in 18.4 mL of anhydrous THF was added 417 mg (2.02 mmol) of dicyclohexylcarbodiimide (Sigma) and 212 mg (1.84 mmol) of N-hydroxysuccinimide (Sigma, and the mixture was stirred for 15 hours at room temperature. To the mixture was then added three drops of HOAc. The solids were removed by filtration, and the mixture was concentrated. Purification by silica gel chromatography (25% EtOAc/hexane) yielded 731 mg (78%) of N-succinimidyl 4-(tri-n-butylstannyl)benzoate: 1H NMR (CDCl3)δ 0.50-2.20 (m, 27H), 2.90 (s, 4H), 7.65 (d, J=8 Hz, 2H), 8.06 (d, J=8 Hz, 2H). IR (neat) 1780, 1750, 1190, 1055, 980 cm-1.
Name
tri-n-butylstannyl 4-(tri-n-butylstannyl)benzoate
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
417 mg
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Name
Quantity
18.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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